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molecular formula C13H12S B8369655 2'-Methyl-[1,1'-biphenyl]-2-thiolE CAS No. 87221-17-8

2'-Methyl-[1,1'-biphenyl]-2-thiolE

Cat. No. B8369655
M. Wt: 200.30 g/mol
InChI Key: KOQGXYGQUONZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112697B1

Procedure details

The general procedure was used to convert 2-iodotoluene and thiophenol to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a clear oil (386 mg, 96% yield). 1H NMR (300 MHz, CDCl3) δ 7.20–7.00 (m, 9H; Ha, Hb, Hc, Hd, He, He′, Hf, Hf′, Hg), 2.26 (s, 3H; methyl protons). 13C NMR (75 MHz, CDCl3) δ 139.88 (C8), 136.08 (C6), 133.69 (C1), 132.93 (C2), 130.54 (C5), 129.55 (C9, C13), 129.07, (C10, C12), 127.84 (C3), 126.66 (C11), 126.27 (C4), 20.55 (C7). Anal. Calcd. for C13H12S: C, 77.95; H, 6.04; S, 16.01; Found C, 77.87; H, 6.06; S, 15.81.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[C:9]1([SH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[C:3]1([CH3:8])[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[SH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)C1=C(C=CC=C1)S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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